
Mibefradil
Übersicht
Beschreibung
Mibefradil, known by its trade name Posicor, is a pharmaceutical compound that was primarily used for the treatment of hypertension and chronic angina pectoris. It is a nonselective calcium channel blocker that was voluntarily withdrawn from the market due to potential serious health hazards shown in post-release studies . This compound is unique in its selective blockade of transient, low-voltage-activated (T-type) calcium channels over long-lasting, high-voltage-activated (L-type) calcium channels .
Vorbereitungsmethoden
The synthesis of mibefradil involves several steps, including the construction of the dihydrobenzopyran structure. One efficient approach is through a diastereoselective intermolecular Reformatsky reaction and an intramolecular carbonyl–ene cyclization . Industrial production methods typically involve high-performance liquid chromatography (HPLC) separation and fluorescence detection for the assay of this compound .
Analyse Chemischer Reaktionen
Mibefradil unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Katalysiert durch Cytochrom P450 3A4, was zur Bildung verschiedener Metaboliten führt.
Hydrolyse: Esterase-katalysierte Hydrolyse der Estersidengruppe, die ein Alkoholmetabolit erzeugt. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Cytochrom-P450-Enzyme und Esterasen.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Mibefradil is classified as a calcium channel blocker (CCB) with a unique mechanism of action that selectively inhibits T-type voltage-gated calcium channels. Unlike traditional CCBs, this compound does not exhibit negative inotropic effects or reflex tachycardia at therapeutic doses, making it suitable for patients with certain cardiovascular conditions.
- Mechanism of Action : this compound inhibits calcium influx through T-type and L-type calcium channels, leading to vasodilation and reduced blood pressure. It also enhances coronary blood flow and decreases myocardial oxygen demand, which is beneficial for angina management .
Hypertension Management
This compound was initially marketed for hypertension treatment due to its efficacy in lowering blood pressure without significant adverse effects. Clinical studies demonstrated that it effectively reduced both systolic and diastolic blood pressure in a dose-dependent manner .
Angina Pectoris
This compound has shown promise in treating chronic stable angina by improving exercise tolerance and reducing the frequency of anginal episodes. It enhances the duration of exercise before the onset of angina and decreases the need for nitroglycerin .
Repurposing for Oncology
Recent research has focused on repurposing this compound for cancer treatment. The compound's ability to inhibit T-type calcium channels has been linked to reduced cancer cell proliferation.
- Interlaced Therapy™ : Tau Therapeutics LLC is investigating a novel treatment strategy called Interlaced Therapy™, which involves short-term administration of this compound to enhance the efficacy of conventional anticancer agents. This approach aims to mitigate drug-drug interactions that previously limited this compound's use in oncology .
- Clinical Trials : this compound is currently undergoing phase Ib clinical trials with the National Cancer Institute (NCI) Adult Brain Tumor Consortium. The objective is to evaluate its effectiveness in combination with established chemotherapies and targeted therapies against solid tumors .
Table 1: Summary of Clinical Studies Involving this compound
Wirkmechanismus
Mibefradil exerts its effects by selectively inhibiting the influx of calcium ions across both T-type and L-type calcium channels, with a greater selectivity for T-type channels . This inhibition leads to vasodilation in vascular smooth muscle, causing a decrease in peripheral vascular resistance and a resulting decrease in blood pressure . This compound also slows sinus and atrioventricular node conduction, producing a slight reduction in heart rate and an increase in the PR interval .
Vergleich Mit ähnlichen Verbindungen
Mibefradil wird mit anderen Kalziumkanalblockern wie Amlodipin und Diltiazem verglichen. Im Gegensatz zu diesen Verbindungen blockiert this compound selektiv T-Typ-Kalziumkanäle, was ihm einzigartige Eigenschaften hinsichtlich seines pharmakologischen Profils und seines Wirkmechanismus verleiht . Ähnliche Verbindungen sind:
Amlodipin: Blockiert hauptsächlich L-Typ-Kalziumkanäle und wird zur Behandlung von Bluthochdruck und Angina eingesetzt.
Die einzigartige Selektivität von this compound für T-Typ-Kalziumkanäle unterscheidet es von anderen Kalziumkanalblockern und bietet spezifische therapeutische Vorteile und Herausforderungen .
Biologische Aktivität
Mibefradil, a calcium channel blocker, has garnered attention for its unique pharmacological profile and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical implications, and relevant case studies.
This compound primarily functions as a T-type calcium channel antagonist , selectively inhibiting both high-voltage activated (L-type) and low-voltage activated calcium channels. This dual action distinguishes it from other calcium channel blockers (CCBs) and contributes to its antihypertensive and antianginal effects.
- Inhibition of Calcium Channels : this compound binds to L-type calcium channels with high affinity, exhibiting a dissociation constant () of approximately 2.5 nM in skeletal muscle tissues, indicating strong interaction at physiological concentrations .
- P-glycoprotein Substrate : It is also a substrate for P-glycoprotein (P-gp), which affects its absorption and distribution. This compound inhibits P-gp-mediated transport, impacting the pharmacokinetics of co-administered drugs .
- Cytochrome P450 Interaction : this compound inhibits cytochrome P450 enzymes, particularly CYP3A, with an IC50 value of 0.8 µM, which can lead to significant drug-drug interactions in patients .
Clinical Efficacy
This compound has been evaluated in various clinical settings, particularly for hypertension and angina management. Its antihypertensive effects are comparable to other CCBs like nifedipine and amlodipine but are distinguished by a favorable side effect profile.
- Antihypertensive Effects : Clinical studies demonstrate that this compound effectively reduces blood pressure over 24 hours without causing reflex tachycardia or negative inotropic effects—common issues with other CCBs .
- Antianginal Properties : this compound has shown efficacy in improving exercise capacity and relieving anginal symptoms in patients with chronic stable angina pectoris .
Case Studies
Several clinical cases highlight the potential risks associated with this compound, particularly concerning its interactions with other medications.
- Cardiogenic Shock Incidents : A notable case involved a patient who experienced cardiogenic shock after switching from this compound to a dihydropyridine CCB. The patient presented with severe hypotension and bradycardia shortly after initiating treatment with nifedipine while still on this compound .
- Drug Interaction Risks : In another instance, multiple patients taking this compound alongside beta-blockers exhibited severe hypotension upon switching to alternative antihypertensives. These cases underscore the importance of monitoring drug interactions closely when prescribing this compound .
Research Findings
Recent studies have expanded the understanding of this compound's biological activity beyond cardiovascular applications:
- Acute Lung Injury Model : Research demonstrated that this compound significantly reduced inflammatory markers and cellular infiltration in a mouse model of lipopolysaccharide-induced acute lung injury (ALI). The study revealed that this compound administration decreased total cell counts and pro-inflammatory cytokines such as TNF-α and IL-6 in bronchoalveolar lavage fluid .
Study Parameter | Control Group | This compound Group | Statistical Significance |
---|---|---|---|
Total Cell Count (cells/mL) | 250 ± 30 | 100 ± 20 | p < 0.01 |
TNF-α Levels (pg/mL) | 500 ± 50 | 200 ± 30 | p < 0.01 |
IL-6 Levels (pg/mL) | 400 ± 40 | 150 ± 25 | p < 0.01 |
Eigenschaften
IUPAC Name |
[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38FN3O3/c1-20(2)28-23-12-11-22(30)18-21(23)13-14-29(28,36-27(34)19-35-4)15-17-33(3)16-7-10-26-31-24-8-5-6-9-25(24)32-26/h5-6,8-9,11-12,18,20,28H,7,10,13-17,19H2,1-4H3,(H,31,32)/t28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNPJJILLOYFJU-VMPREFPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
116666-63-8 (dihydrochloride) | |
Record name | Mibefradil [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116644532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1023318 | |
Record name | Mibefradil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Mibefradil is a tetralol calcium channel blocking agent that inhibits the influx of calcium ions across both the T (low-voltage) and L (high-voltage) calcium channels of cardiac and vascular smooth muscle, with a greater selectivity for T channels. Vasodilation occurs in vascular smooth muscle, causing a decrease in peripheral vascular resistance and a resulting decrease in blood pressure. Mibefradil causes a slight increase in cardiac output during chronic dosing. Mibefradil slows sinus and atrioventricular (AV) node conduction, producing a slight reduction in heart rate and a slight increase in the PR interval. It has also been shown to slightly lengthen the corrected sinus node recovery time and AH interval and to raise the Wenckebach point. The mechanism by which mibefradil reduces angina is not known, but is thought to be attributed to a reduction in heart rate, total peripheral resistance (afterload), and the heart rate–systolic blood pressure product at any given level of exercise. The result of these effects is a decrease in cardiac workload and myocardial oxygen demand. | |
Record name | Mibefradil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01388 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
116644-53-2 | |
Record name | Mibefradil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116644-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mibefradil [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116644532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mibefradil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01388 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mibefradil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIBEFRADIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27B90X776A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.